N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Compounds with similar structures often target enzymes or receptors in the body. For example, thiazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets could involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. This binding can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compounds. For instance, if the compounds were to target an enzyme involved in a metabolic pathway, they could potentially inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would influence their bioavailability. Factors such as the compounds’ solubility, stability, and molecular size could affect their absorption and distribution in the body. They could be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compounds’ action would depend on their specific targets and mode of action. For example, if the compounds were to inhibit a key enzyme in a metabolic pathway, this could lead to a decrease in the production of certain metabolites, potentially affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compounds’ action, efficacy, and stability. For example, certain compounds may be more effective or stable at specific pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with 2-phenylamino-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and phenylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-anilino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-23-17(21-15)20-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCONHPILMEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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